2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate
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Overview
Description
2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine atoms, a cyano group, and a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 4-cyanophenyl acetate, followed by the introduction of the phenoxy group through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper salts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the cyano group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents.
Medicine: Research indicates its effectiveness against various types of cancer cells, including breast, liver, and lung cancer cells.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate exerts its effects involves interactions with molecular targets and pathways. For instance, its antifungal and antibacterial properties are attributed to its ability to disrupt cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-cyanophenyl octanoate
- 2,6-Dibromo-4-cyanophenyl acetate
Comparison
Compared to similar compounds, 2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of the phenoxyacetate moiety enhances its solubility and reactivity, making it more versatile in various applications.
Properties
IUPAC Name |
(2,6-dibromo-4-cyanophenyl) 2-(4-bromophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br3NO3/c16-10-1-3-11(4-2-10)21-8-14(20)22-15-12(17)5-9(7-19)6-13(15)18/h1-6H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRGNQRXXYANDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)OC2=C(C=C(C=C2Br)C#N)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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